N-[(E)-{3-[(2,6-dichlorophenoxy)methyl]-4-methoxyphenyl}methylidene]-3-(difluoromethyl)-5-(methylsulfanyl)-4H-1,2,4-triazol-4-amine
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Overview
Description
N-[(E)-{3-[(2,6-dichlorophenoxy)methyl]-4-methoxyphenyl}methylidene]-3-(difluoromethyl)-5-(methylsulfanyl)-4H-1,2,4-triazol-4-amine is a complex organic compound that features a variety of functional groups, including dichlorophenoxy, methoxyphenyl, difluoromethyl, and triazolamine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(E)-{3-[(2,6-dichlorophenoxy)methyl]-4-methoxyphenyl}methylidene]-3-(difluoromethyl)-5-(methylsulfanyl)-4H-1,2,4-triazol-4-amine typically involves multiple steps, including the formation of the triazole ring, introduction of the difluoromethyl group, and subsequent functionalization with the dichlorophenoxy and methoxyphenyl groups. Common reagents used in these reactions include Selectfluor for difluoromethylation and various catalysts to facilitate the formation of the triazole ring .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize cost. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and improved scalability.
Chemical Reactions Analysis
Types of Reactions
N-[(E)-{3-[(2,6-dichlorophenoxy)methyl]-4-methoxyphenyl}methylidene]-3-(difluoromethyl)-5-(methylsulfanyl)-4H-1,2,4-triazol-4-amine can undergo various types of chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone.
Reduction: The nitro groups can be reduced to amines.
Substitution: The dichlorophenoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like sodium methoxide for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylsulfanyl group would yield the corresponding sulfoxide or sulfone, while nucleophilic substitution of the dichlorophenoxy group could yield a variety of substituted phenoxy derivatives.
Scientific Research Applications
N-[(E)-{3-[(2,6-dichlorophenoxy)methyl]-4-methoxyphenyl}methylidene]-3-(difluoromethyl)-5-(methylsulfanyl)-4H-1,2,4-triazol-4-amine has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as an anti-cancer or anti-inflammatory agent.
Industry: Used in the development of new materials with specific properties, such as improved thermal stability or resistance to degradation
Mechanism of Action
The mechanism of action of N-[(E)-{3-[(2,6-dichlorophenoxy)methyl]-4-methoxyphenyl}methylidene]-3-(difluoromethyl)-5-(methylsulfanyl)-4H-1,2,4-triazol-4-amine involves its interaction with specific molecular targets and pathways. For example, the compound may inhibit certain enzymes or receptors, leading to a therapeutic effect. The exact molecular targets and pathways involved would depend on the specific application and the biological context .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other triazole derivatives and difluoromethyl-containing compounds, such as:
- 1,2,4-Triazole-3-thiol
- 3-(Difluoromethyl)-1,2,4-triazole
- 2,6-Dichlorophenoxyacetic acid
Uniqueness
What sets N-[(E)-{3-[(2,6-dichlorophenoxy)methyl]-4-methoxyphenyl}methylidene]-3-(difluoromethyl)-5-(methylsulfanyl)-4H-1,2,4-triazol-4-amine apart from these similar compounds is its unique combination of functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for a wide range of applications in scientific research and industry .
Properties
Molecular Formula |
C19H16Cl2F2N4O2S |
---|---|
Molecular Weight |
473.3 g/mol |
IUPAC Name |
(E)-1-[3-[(2,6-dichlorophenoxy)methyl]-4-methoxyphenyl]-N-[3-(difluoromethyl)-5-methylsulfanyl-1,2,4-triazol-4-yl]methanimine |
InChI |
InChI=1S/C19H16Cl2F2N4O2S/c1-28-15-7-6-11(9-24-27-18(17(22)23)25-26-19(27)30-2)8-12(15)10-29-16-13(20)4-3-5-14(16)21/h3-9,17H,10H2,1-2H3/b24-9+ |
InChI Key |
MHWOVQBDBACQJB-PGGKNCGUSA-N |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=N/N2C(=NN=C2SC)C(F)F)COC3=C(C=CC=C3Cl)Cl |
Canonical SMILES |
COC1=C(C=C(C=C1)C=NN2C(=NN=C2SC)C(F)F)COC3=C(C=CC=C3Cl)Cl |
Origin of Product |
United States |
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